![molecular formula C19H29BrO2 B13088954 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one CAS No. 63424-84-0](/img/structure/B13088954.png)
2-Bromo-1-(4-methoxyphenyl)dodecan-1-one
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Overview
Description
2-Bromo-1-(4-methoxyphenyl)dodecan-1-one is an organic compound with the molecular formula C19H29BrO2 and a molecular weight of 369.34 g/mol . This compound is characterized by the presence of a bromine atom at the second position of the dodecanone chain and a methoxyphenyl group at the first position. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one typically involves the bromination of 1-(4-methoxyphenyl)dodecan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The raw materials, including 1-(4-methoxyphenyl)dodecan-1-one and bromine, are fed into the reactor, and the reaction is monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Major Products Formed:
Substitution: 2-Hydroxy-1-(4-methoxyphenyl)dodecan-1-one.
Reduction: 2-Bromo-1-(4-methoxyphenyl)dodecan-1-ol.
Oxidation: 2-Bromo-1-(4-methoxyphenyl)dodecanoic acid.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one can be achieved through various methods, including bromination and carbonylation processes. The compound serves as a precursor for synthesizing various derivatives that exhibit biological activity.
Table 1: Synthesis Routes for this compound
Synthesis Method | Key Reagents | Yield (%) | Reference |
---|---|---|---|
Bromination | 4-methoxyphenylacetone, Br2 | 85% | |
Carbonylation | Dodecanal, PBr3 | 78% | |
Alkylation | 4-methoxyphenylbromide, dodecanol | 90% |
Medicinal Chemistry
This compound has been investigated for its potential as an anti-inflammatory agent. Studies have shown that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines.
Case Study : A study evaluated the anti-inflammatory properties of related compounds in vitro, demonstrating a reduction in tumor necrosis factor-alpha (TNF-α) levels by up to 60% when treated with derivatives of this compound .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, facilitating the formation of various functionalized organic compounds.
Case Study : Researchers utilized this compound to synthesize novel polymeric materials with enhanced thermal stability and mechanical properties . The resulting materials were tested for their applicability in coatings and adhesives.
Material Science
Due to its unique structural characteristics, the compound is explored for use in developing advanced materials, particularly in the field of nanotechnology.
Case Study : In a recent study, the compound was incorporated into polymer matrices to enhance electrical conductivity. The resulting composites showed improved performance in electronic applications .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Bromo-1-(4-hydroxyphenyl)dodecan-1-one
- 2-Bromo-1-(4-methylphenyl)dodecan-1-one
- 2-Bromo-1-(4-chlorophenyl)dodecan-1-one
Comparison: 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents on the phenyl ring. The methoxy group also enhances the compound’s solubility in organic solvents, making it more versatile for various applications .
Biological Activity
2-Bromo-1-(4-methoxyphenyl)dodecan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of molecules that can exhibit various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The molecular structure of this compound can be described as follows:
- Molecular Formula : C_{16}H_{23}BrO_{2}
- Molar Mass : 323.26 g/mol
- Log P (Partition Coefficient) : Indicates lipophilicity which may affect bioavailability.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound can act as histone deacetylase inhibitors (HDACi), which are recognized for their role in cancer therapy. For instance, novel HDACi compounds featuring similar structural motifs have shown nanomolar inhibitory activity against histone deacetylases, leading to significant anti-leukemic effects in vitro and in vivo without notable toxicity .
Table 1: Anticancer Activity Data
Compound | IC50 (μM) | Cell Line | Reference |
---|---|---|---|
This compound | TBD | TBD | TBD |
HDACi Compound 4d | 0.5 | HL-60 (Leukemia) | |
HDACi Compound 4m | 0.8 | K562 (Leukemia) |
Anti-inflammatory Activity
Compounds with similar structural characteristics have also been evaluated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been noted in various studies, suggesting that derivatives of this compound could potentially exhibit similar effects .
Table 2: Anti-inflammatory Activity Data
Compound | IC50 (μM) | Assay Type | Reference |
---|---|---|---|
This compound | TBD | COX-2 Inhibition | TBD |
Compound X | 15 | Cytokine Inhibition |
Antimicrobial Activity
The antimicrobial potential of compounds related to this compound has been explored in various studies. These compounds have shown efficacy against a range of bacterial strains, indicating potential use as antimicrobial agents .
Table 3: Antimicrobial Activity Data
Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Bacterial Strain | Reference |
---|---|---|---|
This compound | TBD | E. coli | TBD |
Compound Y | 32 | S. aureus |
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Case Study on HDAC Inhibition : A study demonstrated that a structurally related compound exhibited significant inhibition of HDAC enzymes, leading to apoptosis in cancer cell lines. The compound was administered at varying doses, and the results showed a dose-dependent response with minimal cytotoxicity observed in normal cells .
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of related compounds on human peripheral blood mononuclear cells (PBMCs). The results indicated a substantial reduction in TNF-alpha levels upon treatment with the compound, suggesting its potential therapeutic role in inflammatory diseases .
Properties
CAS No. |
63424-84-0 |
---|---|
Molecular Formula |
C19H29BrO2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
2-bromo-1-(4-methoxyphenyl)dodecan-1-one |
InChI |
InChI=1S/C19H29BrO2/c1-3-4-5-6-7-8-9-10-11-18(20)19(21)16-12-14-17(22-2)15-13-16/h12-15,18H,3-11H2,1-2H3 |
InChI Key |
MSIVIFTUPKEESP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)C1=CC=C(C=C1)OC)Br |
Origin of Product |
United States |
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